6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a complex organic compound with a unique structure that includes methoxy groups, a sulfonyl group, and a dihydroquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the dihydroquinolinone core: This can be achieved through a cyclization reaction involving an appropriate aniline derivative and a ketone.
Introduction of methoxy groups: Methoxylation reactions are performed using methanol and a suitable catalyst.
Attachment of the sulfonyl group: This step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base.
Final assembly: The final product is obtained by coupling the intermediate with 3-methoxybenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the sulfonyl group can produce a sulfide.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.
Materials Science: Its structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism by which 6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions can involve binding to enzymes or receptors, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline
- 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline
Uniqueness
6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is unique due to the presence of both methoxy and sulfonyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO6S/c1-17-8-10-20(11-9-17)34(29,30)25-16-27(15-18-6-5-7-19(12-18)31-2)22-14-24(33-4)23(32-3)13-21(22)26(25)28/h5-14,16H,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSAFFVYWBNDND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.